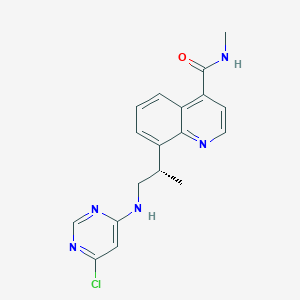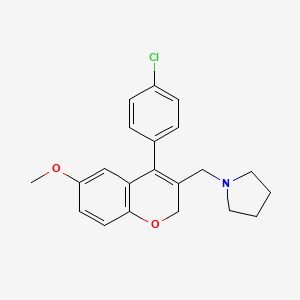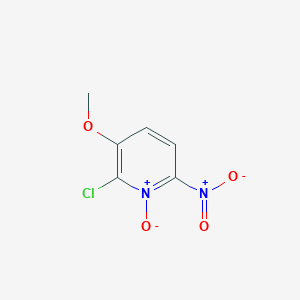
2-Amino-6-(1,2-dihydroxypropyl)-7,8-dihydropteridin-4(4aH)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dihydro-L-biopterin is an oxidation product of tetrahydrobiopterin, a naturally occurring cofactor involved in the synthesis of tyrosine and neurotransmitters such as dopamine and serotonin . It plays a crucial role in various biochemical processes, including the catalysis of nitric oxide synthase, which is essential for the production of nitric oxide from L-arginine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 7,8-Dihydro-L-biopterin can be synthesized through the oxidation of tetrahydrobiopterin. The process involves the use of specific oxidizing agents under controlled conditions to achieve the desired product . The reaction typically requires careful monitoring of temperature and pH to ensure the stability of the compound.
Industrial Production Methods: Industrial production of 7,8-Dihydro-L-biopterin involves large-scale oxidation processes, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification . The compound is usually stored in tightly sealed vials at low temperatures to maintain its stability .
Types of Reactions:
Oxidation: 7,8-Dihydro-L-biopterin is an oxidation product itself and can undergo further oxidation to form biopterin.
Reduction: It can be reduced back to tetrahydrobiopterin under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly involving its amino and hydroxyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Reaction Conditions: Reactions typically occur in aqueous solutions with controlled pH and temperature.
Major Products:
Oxidation: Biopterin.
Reduction: Tetrahydrobiopterin.
Wissenschaftliche Forschungsanwendungen
7,8-Dihydro-L-biopterin has a wide range of applications in scientific research:
Wirkmechanismus
7,8-Dihydro-L-biopterin functions as an inhibitor of the enzyme dihydroneopterin aldolase, which catalyzes the conversion of 7,8-Dihydro-L-biopterin to 6-hydroxymethyl-7,8-dihydropterin and glycolaldehyde . It also interacts with nitric oxide synthase and aromatic amino acid hydroxylase, influencing the synthesis of nitric oxide and neurotransmitters .
Vergleich Mit ähnlichen Verbindungen
Tetrahydrobiopterin: A reduced form of biopterin, essential for the synthesis of neurotransmitters.
Biopterin: An oxidized form of tetrahydrobiopterin, involved in various biochemical processes.
Neopterin: A related compound involved in immune response.
Uniqueness: 7,8-Dihydro-L-biopterin is unique due to its specific role as an oxidation product of tetrahydrobiopterin and its inhibitory effect on dihydroneopterin aldolase . Its ability to participate in both oxidation and reduction reactions makes it a versatile compound in biochemical research .
Eigenschaften
Molekularformel |
C9H13N5O3 |
|---|---|
Molekulargewicht |
239.23 g/mol |
IUPAC-Name |
2-amino-6-(1,2-dihydroxypropyl)-4a,7-dihydro-3H-pteridin-4-one |
InChI |
InChI=1S/C9H13N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3,5-6,15-16H,2H2,1H3,(H3,10,11,13,14,17) |
InChI-Schlüssel |
MQPOJEIQFCHMSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C1=NC2C(=O)NC(=NC2=NC1)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


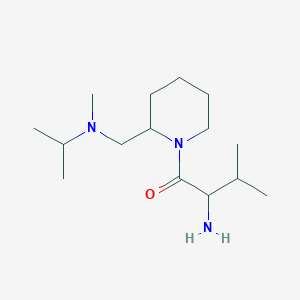

![(3S)-6-bromo-1-hydroxyspiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-2',4'-dione](/img/structure/B14794270.png)
![tert-butyl N-[1-[4-(trifluoromethoxy)phenyl]ethyl]carbamate](/img/structure/B14794278.png)
![(2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxybutanoic acid](/img/structure/B14794282.png)
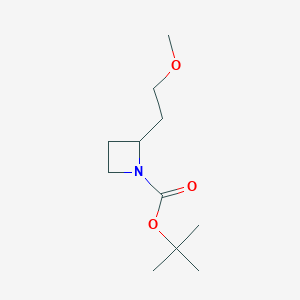
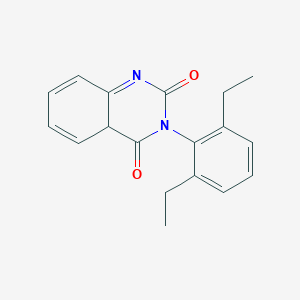
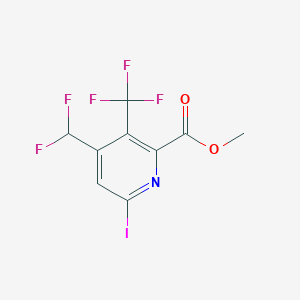
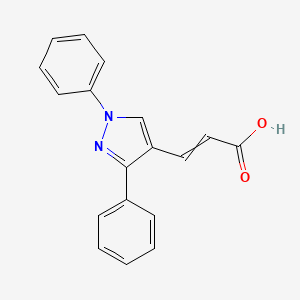
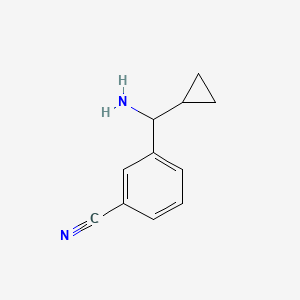
![2-[(2S)-2-[[(2R)-2-[[(2R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;trihydrate](/img/structure/B14794323.png)
